molecular formula C6H10O3 B6280749 2-ethenyl-1,3-dioxan-5-ol CAS No. 4722-58-1

2-ethenyl-1,3-dioxan-5-ol

Cat. No.: B6280749
CAS No.: 4722-58-1
M. Wt: 130.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethenyl-1,3-dioxan-5-ol is an organic compound with a molecular formula of C5H8O3 It is a derivative of 1,3-dioxane, featuring an ethenyl group at the second position and a hydroxyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-1,3-dioxan-5-ol typically involves the reaction of glycerol with an aldehyde, such as benzaldehyde, in the presence of an acidic catalyst. The reaction proceeds through an acetalization process, forming the dioxane ring. The optimal conditions for this reaction include a molar ratio of aldehyde to glycerol of 1:1.3, a catalyst such as p-toluenesulfonic acid, and a reaction temperature of around 120°C .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as Sn-Al-MCM-41, has been shown to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-ethenyl-1,3-dioxan-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ethenyl group can be reduced to form an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 2-ethenyl-1,3-dioxan-5-one.

    Reduction: Formation of 2-ethyl-1,3-dioxan-5-ol.

    Substitution: Formation of 2-ethenyl-1,3-dioxan-5-chloride.

Scientific Research Applications

2-ethenyl-1,3-dioxan-5-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable acetal linkages.

    Industry: Utilized in the production of polymers and resins with specific properties

Mechanism of Action

The mechanism of action of 2-ethenyl-1,3-dioxan-5-ol involves its ability to undergo acetalization and deacetalization reactions. These reactions are catalyzed by acidic or basic conditions, allowing the compound to act as a protecting group for carbonyl compounds in organic synthesis. The molecular targets include carbonyl groups, and the pathways involve the formation and cleavage of acetal linkages .

Comparison with Similar Compounds

Similar Compounds

    1,3-dioxan-5-one: A similar compound with a carbonyl group instead of a hydroxyl group.

    2-phenyl-1,3-dioxan-5-ol: A derivative with a phenyl group instead of an ethenyl group.

Uniqueness

2-ethenyl-1,3-dioxan-5-ol is unique due to its ethenyl group, which provides additional reactivity compared to other 1,3-dioxane derivatives. This makes it a valuable intermediate in organic synthesis and materials science .

Properties

CAS No.

4722-58-1

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.